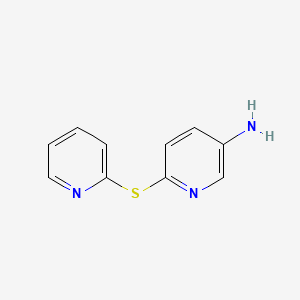

6-(Pyridin-2-ylsulfanyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

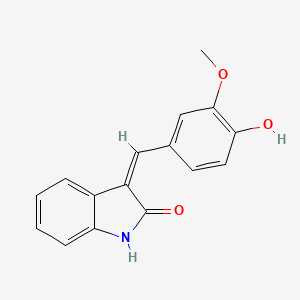

“6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” is a chemical compound with the molecular formula C10H9N3S . It is a compound that has been used in various chemical reactions and studies .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an amine group and a sulfanyl group . The molecular weight of the compound is 203.26356 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, pyridine derivatives have been known to participate in various chemical reactions . For example, they have been used in the synthesis of pyrimidinamine derivatives .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 165-166 degrees Celsius .Aplicaciones Científicas De Investigación

Metal-Free Photoredox Catalysis

Ociepa et al. (2018) described a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This method facilitates the functionalization of alkynes and is scalable, offering broad substrate scope, high chemoselectivity, and mild conditions. It demonstrates the potential for diversification of complex molecular scaffolds, highlighting the relevance of amines in organic synthesis (Ociepa, Turkowska, & Gryko, 2018).

Efficient Amide Bond Formation

Samanta et al. (2020) developed a metal-free method for amide bond synthesis from simple thioacids and amines catalyzed by 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz). This methodology is suitable for a wide range of substrates, including aromatic, aliphatic, and heteroaromatic thioacids, as well as primary, secondary, and functionalized amines. It features mild conditions and functional group tolerance, making it practical for synthetic applications (Samanta et al., 2020).

Coordination Chemistry and Ligand Synthesis

The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands was reviewed by Halcrow (2005), who discussed their use in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. This review emphasizes the versatility of pyridyl-containing ligands in creating complex coordination compounds with potential applications in sensing and catalysis (Halcrow, 2005).

Quantum Chemical Analysis

Bhatia, Malkhede, and Bharatam (2013) conducted a quantum chemical analysis on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, revealing the existence of dynamic tautomerism and divalent N(I) character. Their study provides detailed insights into electron distribution, tautomeric preferences, and the protonation energy of such compounds, underscoring the complexity and versatility of pyridinyl-thiazole amines in molecular design (Bhatia, Malkhede, & Bharatam, 2013).

Crystal Structure Analysis

The crystal structure and DFT study of N-(6-(Diphenylamino)Pyridin-2-Yl)-N-Phenylacetamide by Okuda, Umezono, and Okuno (2019) illustrate the detailed molecular geometry and intramolecular interactions within pyridinyl-amino compounds. Their research contributes to our understanding of how structural features influence the electronic properties of such molecules (Okuda, Umezono, & Okuno, 2019).

Safety and Hazards

The safety information for “6-(Pyridin-2-ylsulfanyl)pyridin-3-amine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

6-pyridin-2-ylsulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-4-5-10(13-7-8)14-9-3-1-2-6-12-9/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNFGZLXUDSFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)

![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2743205.png)